Aluminum;2,2,6,6-tetramethylheptane-3,5-dione
Description
Properties
Molecular Formula |
C33H57AlO6 |
|---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
aluminum;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Al/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChI Key |
UHZMUQTZLUYGMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Al+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of pinacolone with methyl acetate in the presence of a base such as potassium tert-butoxide. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 2,2,6,6-tetramethylheptane-3,5-dione involves a similar synthetic route but on a larger scale. The reaction mixture is continuously stirred and maintained at an optimal temperature to maximize the yield. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Coordination Chemistry and Ligand Exchange Reactions
Al(thd)₃ acts as a Lewis acid, coordinating to electron-rich substrates. The β-diketone ligand (thd⁻) binds via two oxygen atoms, forming a six-membered chelate ring. Key reactions include:
Ligand Substitution
Al(thd)₃ undergoes ligand exchange with stronger field ligands (e.g., alkoxides, amines):
This reaction is critical in sol-gel processes, where Al(thd)₃ serves as a precursor for aluminum oxide thin films .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals a two-step decomposition mechanism:
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Product |
|---|---|---|---|
| Ligand Dissociation | 225–267 | ~30 | Al(thd)₂ + thdH |
| Combustion | >400 | ~70 | Al₂O₃ + CO₂/H₂O |
Cross-Coupling Reactions
Al(thd)₃ enhances Suzuki-Miyaura couplings by stabilizing palladium intermediates .
Reactivity with Protic Substrates
The complex reacts with protic reagents (e.g., water, alcohols):
Hydrolysis
Controlled hydrolysis produces aluminum hydroxides:
Excess water leads to complete hydrolysis and precipitation of Al(OH)₃ .
Alcoholysis
Reaction with methanol forms methoxy-bridged species :
Oxidation
Al(thd)₃ is stable under ambient conditions but oxidizes in the presence of strong oxidizers (e.g., O₃, HNO₃):
Reduction
Lithium aluminum hydride (LiAlH₄) reduces Al(thd)₃ to aluminum hydride intermediates:
Comparative Thermal Stability
Differential thermal analysis (DTA) of metal thd complexes shows Al(thd)₃ has superior thermal stability compared to Mn(thd)₃ or Fe(thd)₃ :
| Complex | Melting Point (°C) | Decomposition Onset (°C) |
|---|---|---|
| Al(thd)₃ | 225–267 | 400 |
| Fe(thd)₃ | 180–200 | 320 |
| Mn(thd)₃ | 160–185 | 290 |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₂₀O₂
- Molecular Weight : 184.28 g/mol
- CAS Number : 1118-71-4
TMHD is characterized by two carbonyl groups flanked by bulky tert-butyl groups, which provide substantial steric hindrance. This unique structure enhances its reactivity and stability when forming complexes with metal ions.
Coordination Chemistry
TMHD is primarily utilized as a bidentate ligand in the synthesis of metal complexes. Its ability to form stable chelate complexes with transition metals is crucial for various catalytic processes.
Biological Applications
TMHD and its metal complexes have been investigated for their potential biological activities:
- Antimicrobial Activity : Studies suggest that TMHD exhibits antibacterial properties when complexed with specific metal ions.
- Drug Delivery Systems : Research is ongoing into TMHD derivatives for their ability to chelate metal ions and modulate biological pathways relevant to drug delivery.
Industrial Applications
In the industrial sector, TMHD is employed in several processes:
- Thin Films and Coatings : TMHD is used in the production of thin films and coatings in the semiconductor industry due to its volatility and stability .
- Catalysis : It enhances reaction rates in Cu-catalyzed Ullmann-couplings of diaryl ethers, allowing for lower temperatures and shorter reaction times .
Case Study 1: Synthesis of Metal Complexes
A study published in the Journal of the American Chemical Society detailed the formation of bis-(2,2,6,6-tetramethylheptane-3,5-dionato)palladium through the reaction of TMHD with disodium hexachlorodipalladate. This complex demonstrated significant catalytic activity in organic reactions .
Case Study 2: Optical Communication Technologies
Research on erbium-doped aluminum oxide thin films highlighted the use of TMHD as a precursor for erbium incorporation. The resulting films showed promise for applications in optical amplifiers operating at 1.5 μm wavelengths.
Mechanism of Action
The mechanism by which 2,2,6,6-tetramethylheptane-3,5-dione exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts, facilitating various chemical reactions by lowering the activation energy. The molecular targets and pathways involved depend on the specific metal ion and the reaction being catalyzed .
Comparison with Similar Compounds
Comparison with Similar β-Diketonate Complexes
Transition Metal Complexes
Cobalt Complexes :
- Co(thd)₂ vs. Co(modp)₂ : Co(thd)₂ exhibits comparable catalytic activity to Co(modp)₂ in hydroperoxysilylation reactions but is synthesized in a single step (85% yield) versus a low-yielding three-step process for Co(modp)₂. The TMHD ligand’s electronic and steric properties enhance substrate accessibility, outperforming Co(acac)₂ (acetylacetonate) in all tested reactions .
- Cu(thd)₂ : In Ullmann cross-coupling reactions, CuI/TMHD systems enable efficient C–O bond formation in azobenzene-functionalized polymers, achieving high glass transition temperatures (>199°C) and superior photoinduced birefringence compared to smaller ligands like acac .
Palladium Complexes :
Bis(TMHD)palladium forms stable intermediates (e.g., di-µ-methoxy species) during synthesis, demonstrating the ligand’s ability to stabilize transition metals in high-oxidation states. This contrasts with simpler β-diketonates like acac, which lack sufficient steric bulk to prevent aggregation .
Lanthanide and Actinide Complexes
- Eu(thd)₃ vs. Tb/Dy Complexes : Despite the smaller ionic radius of Tb³⁺ and Dy³⁺ compared to Eu³⁺, TMHD-based complexes of all three lanthanides adopt a 1:2 metal-to-ligand ratio in the presence of hexafluoroacetylacetone (hfa), suggesting TMHD’s steric bulk mitigates size-dependent coordination trends .
- Ce(thd)₄: The cerium complex demonstrates exceptional solubility in organic solvents, a trait critical for reactor neutrino detection (e.g., in Double Chooz experiments), outperforming acac-based analogs .
Main-Group Metal Complexes
- Sr(thd)₃ and Pb(thd)₂ : Strontium TMHD complexes exhibit unique oligomeric structures (e.g., [Sr₃(thd)₆(Hthd)]), while lead TMHD derivatives are pivotal in metalorganic chemical vapor deposition (MOCVD) due to their low decomposition temperatures and high volatility .
- Al(thd)₃ vs. Al(acac)₃ : Al(thd)₃’s bulkier ligand framework increases thermal stability (decomposition >250°C) and reduces hygroscopicity compared to Al(acac)₃, making it preferable for ALD processes requiring precise thin-film deposition .
Biological Activity
Aluminum;2,2,6,6-tetramethylheptane-3,5-dione (commonly known as Aluminum Tris(2,2,6,6-tetramethyl-3,5-heptanedionate)) is a coordination compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₂₀O₂
- Molecular Weight : 184.28 g/mol
- CAS Number : 1118-71-4
- Structure : The compound features a central aluminum atom coordinated to three molecules of 2,2,6,6-tetramethylheptane-3,5-dione.
The biological activity of this compound primarily arises from its ability to form stable complexes with various metal ions. These complexes can influence several biochemical pathways:
- Metal Ion Interaction : The compound can interact with metal ions through O-additions and C-additions. This interaction is crucial for the formation of stable chelates that can modulate enzymatic activities and biochemical reactions involving metal ions.
- Catalytic Activity : As a ligand in metal complexes, it can act as a catalyst in various organic reactions by lowering activation energy and facilitating chemical transformations.
Antibacterial Properties
Research has indicated that aluminum complexes of 2,2,6,6-tetramethylheptane-3,5-dione exhibit significant antibacterial properties. These compounds have been studied for their efficacy against various bacterial strains:
- A study highlighted the effectiveness of aluminum complexes in inhibiting the growth of Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Case Studies
- Antibacterial Efficacy : In a controlled laboratory setting, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results demonstrated a notable reduction in bacterial viability at concentrations as low as 50 µg/mL .
- Metal Chelation Studies : Research involving the chelation properties of this compound showed that it could effectively bind to essential metal ions like zinc and copper. This binding can alter the bioavailability of these metals in biological systems and may have implications for nutrient absorption and toxicity .
Table 1: Summary of Biological Activities
Q & A
Q. What advanced imaging techniques map aluminum distribution in Al-TMHD-doped materials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
